

Introduction: Understanding the Unique Character of 2-Mesitylacetyl Chloride

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Compound of Interest

Compound Name: *2-Mesitylacetyl chloride*

Cat. No.: B1366829

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2-Mesitylacetyl chloride (also known as 2-(2,4,6-trimethylphenyl)acetyl chloride) is a specialized acyl chloride that serves as a valuable reagent in advanced organic synthesis. Its chemical identity, defined by the CAS Number 52629-46-6 and the molecular formula C₁₁H₁₃ClO, is distinguished by the presence of a bulky mesityl (2,4,6-trimethylphenyl) group attached to an acetyl chloride moiety.^[1] This structural feature is not merely incidental; it is the primary determinant of the compound's reactivity, stability, and utility. The significant steric hindrance imposed by the three methyl groups on the aromatic ring shields the electrophilic carbonyl center, modulating its reactivity in a predictable and often advantageous manner. This guide provides an in-depth exploration of its chemical properties, reactivity profile, synthesis, and practical applications, offering field-proven insights for researchers in drug development and synthetic chemistry.

Core Physicochemical Properties

The physical characteristics of **2-Mesitylacetyl chloride** are foundational to its handling, storage, and use in reaction design. As a colorless to pale yellow liquid, its properties are summarized below, providing the necessary data for experimental planning.^[1]

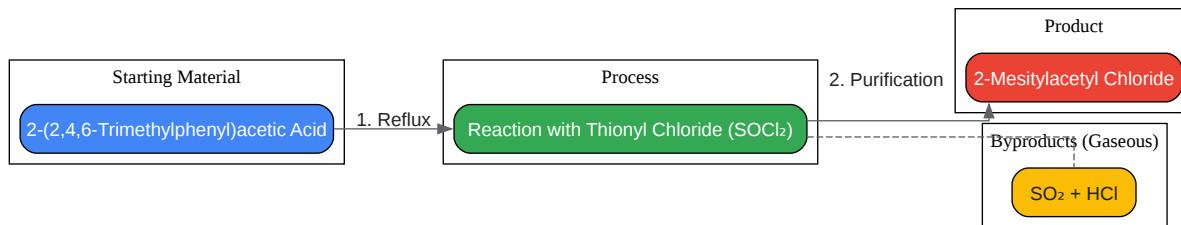
Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ ClO	[1]
CAS Number	52629-46-6	[1]
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	Approx. -5°C to 0°C	[1]
Boiling Point	Approx. 266°C (literature value of 167-171°C also noted)	[1]
Solubility	Soluble in common organic solvents (e.g., ethanol, chloroform, benzene); slightly soluble in water, with which it reacts.	[1] [2]

Synthesis and Spectroscopic Characterization

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and common synthesis of **2-Mesitylacetyl chloride** involves the chlorination of its parent carboxylic acid, 2-(2,4,6-trimethylphenyl)acetic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts (HCl and SO₂) are gaseous and easily removed.

A patent describes a multi-step industrial synthesis beginning with p-xylene, which undergoes chloromethylation, cyanidation, hydrolysis to the carboxylic acid, and finally, acyl chlorination with thionyl chloride.^[3] For laboratory-scale preparation, the final step is most relevant.

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Caption: Synthesis of **2-Mesitylacetyl Chloride**.

Experimental Protocol: Synthesis of **2-Mesitylacetyl chloride**

- Preparation: In a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser topped with a gas outlet (vented to a scrubber), add 2-(2,4,6-trimethylphenyl)acetic acid (1.0 equiv).
- Reagent Addition: Under an inert nitrogen atmosphere, add thionyl chloride (2.0 equiv) to the flask.^[4] The addition may be performed at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress can be monitored by the cessation of HCl and SO₂ gas evolution.
- Work-up: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (distillation).
- Purification: The crude **2-Mesitylacetyl chloride** can be purified by vacuum distillation to yield the final product.

Spectroscopic Analysis: The Structural Fingerprint

While specific spectral data is best obtained experimentally, the expected spectroscopic signatures can be reliably predicted. These predictions are crucial for in-process reaction

monitoring and final product verification.

- ^1H NMR: The proton NMR spectrum is expected to be clean and highly informative. Key signals would include: a singlet for the two ortho-methyl groups (~2.3 ppm), a singlet for the para-methyl group (~2.2 ppm), a singlet for the two aromatic protons (~6.9 ppm), and a prominent singlet for the alpha-methylene (CH_2) protons adjacent to the carbonyl group (~4.1 ppm).
- ^{13}C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon (~172 ppm). Other expected signals include the methylene carbon, four distinct aromatic carbons (three substituted, one CH), and two signals for the methyl groups (ortho and para).
- Infrared (IR) Spectroscopy: The most diagnostic peak will be a strong, sharp absorption band for the $\text{C}=\text{O}$ stretch of the acyl chloride functional group, typically appearing at a high frequency around $1790\text{-}1810\text{ cm}^{-1}$. This is higher than the corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) and an $\text{M}+2$ peak with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the chlorine radical ($\text{M}-35/37$) and the loss of a CO group ($\text{M}-28$).

Reactivity and Mechanistic Considerations

The reactivity of **2-Mesitylacetyl chloride** is a fascinating interplay between the high intrinsic electrophilicity of the acyl chloride group and the profound steric hindrance imparted by the mesityl substituent.

Nucleophilic Acyl Substitution: A Sterically Governed Reaction

Like all acyl chlorides, **2-Mesitylacetyl chloride** readily undergoes nucleophilic acyl substitution.^[5] The reaction proceeds via a two-step addition-elimination mechanism, forming a transient tetrahedral intermediate. However, the rate of nucleophilic attack is significantly influenced by the steric bulk of both the nucleophile and the mesityl group itself.

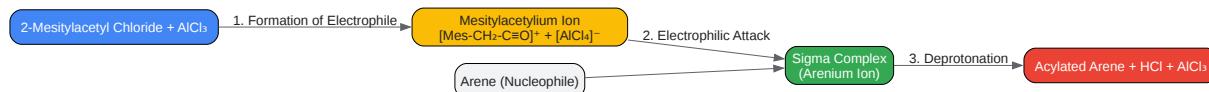
Caption: Mechanism of Nucleophilic Acyl Substitution.

Causality Behind Experimental Choices:

- Less Hindered Nucleophiles: Reactions with small, unhindered nucleophiles like methanol, ammonia, or primary amines proceed relatively smoothly.
- Bulky Nucleophiles: When employing sterically demanding nucleophiles (e.g., secondary amines with large substituents), the reaction rate can be dramatically reduced.[6] In these cases, elevating the reaction temperature may be necessary to provide sufficient kinetic energy to overcome the steric repulsion barrier.
- Hydrolysis: The compound is moisture-sensitive and will readily hydrolyze to the parent carboxylic acid.[2] Therefore, all reactions must be conducted under strictly anhydrous conditions using dried solvents and glassware.

Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution

2-Mesitylacetyl chloride is an effective reagent for Friedel-Crafts acylation, a cornerstone C-C bond-forming reaction.[1][7] The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl_3), to generate a highly electrophilic acylium ion.[8]



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Caption: General Workflow for Friedel-Crafts Acylation.

Field-Proven Insights: The bulky mesityl group plays a critical role. While Friedel-Crafts reactions are known to be sensitive to sterics, the acylation of highly activated aromatic rings (like mesitylene itself) with hindered acyl chlorides can proceed efficiently.[9] The primary influence of the steric bulk is often seen in the regioselectivity of the acylation on substituted aromatic substrates, where the electrophile will preferentially attack the least hindered position.

The product ketone forms a complex with the AlCl_3 catalyst, necessitating the use of more than a stoichiometric amount of the Lewis acid.^{[7][10]}

General Protocol: Friedel-Crafts Acylation

- **Setup:** Charge a flame-dried, three-necked flask with the aromatic substrate and an anhydrous solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.
- **Catalyst Addition:** Add anhydrous aluminum chloride (AlCl_3 , 1.1-1.5 equiv) portion-wise, allowing for any initial exotherm to subside.
- **Acyl Chloride Addition:** Add a solution of **2-Mesitylacetyl chloride** (1.0 equiv) in the anhydrous solvent dropwise to the stirred suspension over 15-30 minutes.^[8] Maintain the temperature at 0°C.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS indicates completion.
- **Quenching and Work-up:** Carefully pour the reaction mixture onto crushed ice, followed by the addition of concentrated HCl to decompose the aluminum complexes.^[7] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent.
- **Purification:** Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Applications in Drug Development and Synthesis

The unique steric profile of **2-Mesitylacetyl chloride** makes it a strategic building block in medicinal chemistry and complex molecule synthesis.

- **Scaffold Elaboration:** It is used to introduce the bulky mesitylacetyl group into molecules, which can serve as a lipophilic moiety to enhance membrane permeability or as a steric shield to protect a nearby functional group from metabolic degradation.

- **Synthesis of Hindered Ketones:** It allows for the synthesis of sterically congested ketones that are difficult to access through other methods. These ketones are precursors to a variety of complex organic structures.
- **Intermediate in Agrochemicals and Pharmaceuticals:** Acyl chlorides are fundamental intermediates. This specific reagent is valuable for synthesizing active pharmaceutical ingredients (APIs) and pesticide intermediates where the 2,4,6-trimethylphenyl motif is a key structural component.[1][3]

Safety and Handling: A Self-Validating System

As a reactive acyl chloride, **2-Mesitylacetyl chloride** demands rigorous safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage.[2][11]

- **Personal Protective Equipment (PPE):** Always handle this chemical inside a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11][12]
- **Moisture Sensitivity:** It reacts with water, liberating toxic and corrosive hydrogen chloride gas. [2] All handling must be done under anhydrous conditions. Keep containers tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials like water, strong bases, and alcohols.[12][13]
- **First Aid:**
 - **Skin Contact:** Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
 - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
 - **Inhalation:** Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

2-Mesitylacetyl chloride is more than a simple acylating agent; it is a precision tool for the synthetic chemist. Its defining characteristic—the sterically demanding mesityl group—provides a handle to control reactivity, influence selectivity, and build molecular complexity. By understanding its fundamental properties, reaction mechanisms, and handling requirements as detailed in this guide, researchers can effectively leverage this reagent to achieve their synthetic goals in the pursuit of novel materials and therapeutics.

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